2-(Dimethoxymethyl)-6-(methylamino)pyridine-3-carbaldehyde

Description

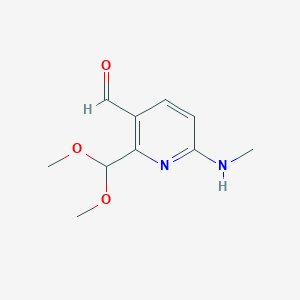

2-(Dimethoxymethyl)-6-(methylamino)pyridine-3-carbaldehyde is a pyridine derivative characterized by a pyridine core substituted with a dimethoxymethyl group at position 2, a methylamino group at position 6, and a carbaldehyde moiety at position 3. The dimethoxymethyl group introduces ether functionalities, enhancing lipophilicity, while the carbaldehyde and methylamino groups provide reactive sites for further chemical modifications. This compound is commercially available in varying quantities (e.g., 100–500 mg) as listed in supplier catalogs, indicating its utility in research and industrial applications . Its molecular formula, C₁₀H₁₃N₂O₃, corresponds to a molecular weight of 209.22 g/mol (calculated).

Properties

IUPAC Name |

2-(dimethoxymethyl)-6-(methylamino)pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-11-8-5-4-7(6-13)9(12-8)10(14-2)15-3/h4-6,10H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNMUQQBOAUKPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=C(C=C1)C=O)C(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Dimethoxymethyl)-6-(methylamino)pyridine-3-carbaldehyde is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, including dimethoxymethyl and methylamino, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C₁₁H₁₅N₁O₃. The presence of the dimethoxymethyl group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and potentially in medicinal chemistry.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of various pyridine derivatives, including compounds structurally related to this compound. For instance, a review of pyrimidine derivatives demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. Compounds tested showed half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 0.04 μM, indicating potent anti-inflammatory activity .

Table 1: IC50 Values of Related Pyridine Derivatives Against COX Enzymes

| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |

|---|---|---|

| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |

| Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 |

| Compound D | 0.04 ± 0.09 | 0.04 ± 0.02 |

These findings suggest that modifications to the pyridine ring can enhance anti-inflammatory activity, potentially positioning derivatives like this compound as candidates for further development.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that the presence of electron-donating groups such as dimethoxymethyl enhances anti-inflammatory effects by increasing the compounds' ability to inhibit COX enzymes . The methylamino group may also contribute to the overall biological activity by influencing the compound's binding affinity to target proteins.

Case Studies

A study exploring the biological activity of similar pyridine derivatives found that certain compounds exhibited cytotoxic effects against various cancer cell lines, suggesting a broader pharmacological profile for compounds in this class . For example, one derivative demonstrated an IC50 value of 123 nM in inhibiting prostaglandin E2 (PGE2)-induced TNFα reduction in human whole blood assays, showcasing its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

a. Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives

- Structure: These derivatives (e.g., compounds 1–8 in ) replace the dimethoxymethyl and methylamino groups with thiosemicarbazone substituents.

- Synthesis : Prepared via condensation of pyridine-3-carbaldehydes with thiosemicarbazides, yielding 56–90% .

- Solubility : Soluble in polar organic solvents (e.g., DMF, DMSO), similar to the target compound .

b. Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate Dihydrochloride

- Structure: Features a carboxylate ester at position 3 and a methylaminomethyl group at position 6, differing from the carbaldehyde and methylamino groups in the target compound.

- Molecular Weight : 253.12 g/mol (higher due to the dihydrochloride salt and ester group) .

- Applications : Used in pharmaceutical synthesis, leveraging its high purity (≥95%) and stability. The carboxylate ester enhances hydrolytic stability compared to the carbaldehyde’s reactivity .

c. N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide

- Structure: Substitutes the carbaldehyde and methylamino groups with a chloro group (position 2) and a bulky pivalamide (position 3).

Structural Analogues in Pharmaceutical Patents

Several patented compounds (Evidences 2–4) incorporate methylamino groups into complex spirocyclic frameworks, such as 6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide derivatives. These structures highlight the methylamino group’s role in enhancing binding affinity or solubility in drug candidates. For example, Example 421 in uses a methylamino-polyether chain to improve pharmacokinetics, suggesting that the methylamino group in the target compound could similarly modulate bioactivity .

Data Table: Key Comparative Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.